Aluminum phthalocyanine disulfonate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum phthalocyanine disulfonate disodium is a potent photosensitizer, widely recognized for its applications in cancer sonodynamic therapy and cancer photodynamic therapy . This compound is a mixture of regional isomers, where the sulfonate group can be positioned in the 3- or 4- position on the phenyl ring . It is also used as a coloring agent, dermatologic agent, fluorescent dye, indicator, luminescent agent, photosensitizing agent, and radiation-sensitizing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum phthalocyanine disulfonate disodium typically involves the sulfonation of aluminum phthalocyanine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction is carried out under controlled temperatures to ensure the selective introduction of sulfonate groups at the desired positions on the phthalocyanine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction mixture is subjected to purification steps, including filtration and recrystallization, to obtain the pure compound . The final product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Aluminum phthalocyanine disulfonate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted phthalocyanine derivatives, which can be tailored for specific applications .
Scientific Research Applications
Aluminum phthalocyanine disulfonate disodium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aluminum phthalocyanine disulfonate disodium involves its activation by light or ultrasound, leading to the generation of reactive oxygen species . These reactive oxygen species cause cellular damage and apoptosis in targeted cancer cells . The compound primarily targets cellular membranes and organelles, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Zinc phthalocyanine: Another potent photosensitizer used in photodynamic therapy.
Copper phthalocyanine: Known for its applications in dye and pigment industries.
Iron phthalocyanine: Utilized in catalysis and as a pigment.
Uniqueness: Aluminum phthalocyanine disulfonate disodium is unique due to its high efficiency as a photosensitizer and its ability to generate reactive oxygen species under both light and ultrasound activation . This dual activation mechanism makes it particularly effective in cancer therapy applications .
Properties
Molecular Formula |
C32H14AlClN8Na2O6S2 |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
disodium;38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29(34),30,32,35-nonadecaene-4,32-disulfonate |
InChI |
InChI=1S/C32H16N8O6S2.Al.ClH.2Na/c41-47(42,43)15-9-11-21-23(13-15)31-38-29(21)36-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)37-30-22-12-10-16(48(44,45)46)14-24(22)32(39-30)40-31;;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;1H;;/q-2;+3;;2*+1/p-3 |
InChI Key |
NHVAKUAEQKVVJJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC(=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)S(=O)(=O)[O-])C1=CC=CC=C1C7=NC2=N3)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.